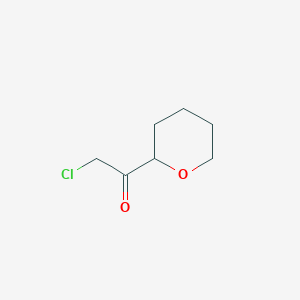
5-Acetylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetylpyrazine-2-carboxamide is an organic compound with the molecular formula C7H7N3O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Mechanism of Action
Target of Action
Related compounds such as quinoline-carboxamide derivatives have shown potential as anti-proliferative agents and pim-1 kinase inhibitors . Another related compound, 3-phenoxypyrazine-2-carboxamide, has been identified as a potent TGR5 agonist . TGR5 is an important target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .
Mode of Action
For instance, Pim-1 kinase inhibitors can interfere with the function of Pim-1 kinase, a protein involved in cell survival and proliferation . TGR5 agonists can stimulate TGR5, a G-protein-coupled bile acid receptor involved in energy homeostasis .
Biochemical Pathways
Compounds that inhibit pim-1 kinase or stimulate tgr5 could potentially affect a variety of biochemical pathways related to cell survival, proliferation, and energy homeostasis .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how a drug is processed in the body and its bioavailability .
Result of Action
Based on the actions of similar compounds, it can be hypothesized that it may have anti-proliferative effects or modulate energy homeostasis .
Action Environment
The action, efficacy, and stability of 5-Acetylpyrazine-2-carboxamide could potentially be influenced by various environmental factors. For instance, the presystemic interactions of orally administered drugs with gut microbiota can contribute to the holistic benefits of the drugs . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylpyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Starting Materials: Pyrazine-2-carboxylic acid, acetyl chloride, pyridine.
Reaction Conditions: Reflux in an organic solvent such as toluene or dichloromethane.
Purification: Recrystallization from a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Acetylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 5-Carboxypyrazine-2-carboxamide.
Reduction: 5-(Hydroxymethyl)pyrazine-2-carboxamide.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Acetylpyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antitubercular activities.
Material Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be used in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known antitubercular agent with a similar structure but different functional groups.
5-Methylpyrazine-2-carboxamide: Another derivative of pyrazine with potential antimicrobial properties.
6-Chloropyrazine-2-carboxamide: A chlorinated derivative with enhanced lipophilicity and biological activity.
Uniqueness
5-Acetylpyrazine-2-carboxamide is unique due to its acetyl functional group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-acetylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-4(11)5-2-10-6(3-9-5)7(8)12/h2-3H,1H3,(H2,8,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPVAENMJMTCLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=N1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)



![7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI)](/img/structure/B116249.png)
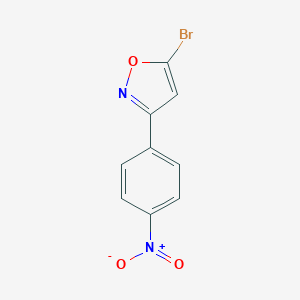
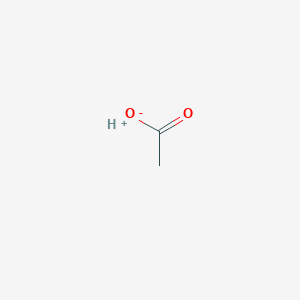
![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)
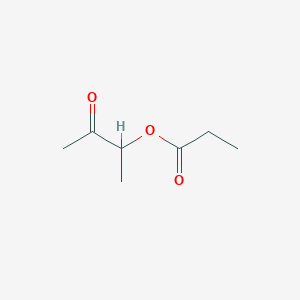
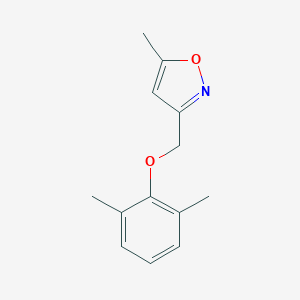
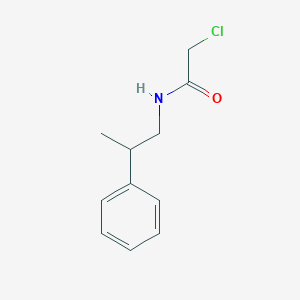
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)
